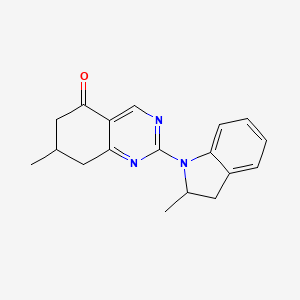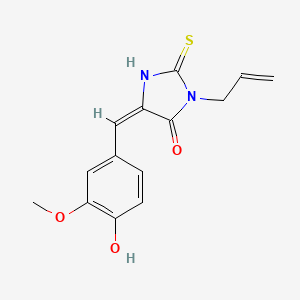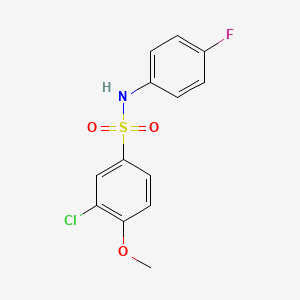
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects:
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potential anti-tumor activity. It may be useful in studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone. One area of research could be to further investigate its mechanism of action and potential targets for cancer treatment. Additionally, it could be studied for its potential use as a fluorescent probe for imaging cellular structures. Finally, it could be further synthesized and modified to improve its efficacy and reduce any potential side effects.
Méthodes De Synthèse
The synthesis of 7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone has been reported in the literature. One method involves the reaction of 2-aminobenzamide with 2-methylindole in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with methyl iodide and sodium hydride to yield the final product.
Applications De Recherche Scientifique
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity in vitro, and has been studied as a potential treatment for cancer. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
7-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-15-14(17(22)8-11)10-19-18(20-15)21-12(2)9-13-5-3-4-6-16(13)21/h3-6,10-12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLUIKBLCFCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3C(CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-5-{[(3,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212376.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B5212387.png)
![10-acetyl-3,3-dimethyl-11-(5-nitro-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5212389.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5212398.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)
![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)

![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)